molecular formula C18H20N2O4 B11176221 N,N'-bis(2-methoxybenzyl)ethanediamide

N,N'-bis(2-methoxybenzyl)ethanediamide

Cat. No.: B11176221
M. Wt: 328.4 g/mol
InChI Key: FGUJLJGQPIOPEL-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxybenzyl)ethanediamide is an organic compound characterized by the presence of two methoxybenzyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxybenzyl)ethanediamide typically involves the reaction of ethanediamine with 2-methoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethanediamine attack the electrophilic carbon atoms of the 2-methoxybenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of N,N’-bis(2-methoxybenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: N,N’-bis(2-methoxybenzyl)ethanediamide can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N,N’-bis(2-methoxybenzyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxybenzyl)ethanediamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

  • N,N’-bis(2-ethylphenyl)ethanediamide
  • N,N’-bis(2-phenylethyl)ethanediamide
  • N,N’-methylenebisacrylamide

Comparison: N,N’-bis(2-methoxybenzyl)ethanediamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N,N'-bis[(2-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-19-17(21)18(22)20-12-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FGUJLJGQPIOPEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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